7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of heterocyclic compound. Heterocyclic compounds are often the objects of research of organic chemists working in intersecting scientific fields .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a method for the synthesis of similar compounds, 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones, was developed by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .Chemical Reactions Analysis
The reactivity of similar compounds, 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones, in classical electrophilic substitution reactions was studied .Scientific Research Applications
Anticancer and Antiviral Activities
Synthesis and Cytostatic and Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides :
- Research has demonstrated the potential of thieno-fused 7-deazapurine ribonucleosides, derived from thieno[2',3':4,5]pyrrolo[2,3-d]pyrimidines and thieno[3',2':4,5]pyrrolo[2,3-d]pyrimidines, showing significant in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines. These compounds also exhibited some level of antiviral activity against HCV, highlighting their therapeutic potential in oncology and antiviral therapy (Tichy et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Synthesis, Reactions, and Biological Study of Some New Thienopyrimidine Derivatives :
- Thienopyrimidine derivatives have shown to possess remarkable activity towards fungi, bacteria, and inflammation. This underscores their importance in developing new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Antiproliferative Evaluation
Synthesis and Antiproliferative Evaluation of New Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives :
- The antiproliferative activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines was investigated, showing promising results in the inhibition of cancer cell growth, making them candidates for further cancer research (Atapour-Mashhad et al., 2017).
Serotonin Receptor Antagonism
Synthesis and Biological Study of Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines :
- Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been identified as potent and selective serotonin 5-HT6 receptor antagonists, indicating their potential application in neuropsychiatric and neurodegenerative disorders (Ivachtchenko et al., 2010).
Microwave-Assisted Synthesis
Microwave-assisted Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives :
- This research highlights the efficiency of microwave irradiation in synthesizing thieno[2,3-d]pyrimidin-4-one derivatives, showcasing an advancement in synthetic methodologies for producing these compounds rapidly and with potentially enhanced yields (Hesse et al., 2007).
Future Directions
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-3-2-4-8(14)5-7/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRYDKLKSXWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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